Moretenone

Analgesic discovery Pain research Natural product pharmacology

Moretenone (CAS 1812-63-1), systematically designated as (21β)-Hopan-22(29)-en-3-one or 3-oxo-21α-H-hop-22(29)-en, is a pentacyclic triterpenoid belonging to the hopanoid class of organic compounds. The compound features a hopane skeleton characterized by four cyclohexane rings and one cyclopentane ring, with a molecular formula of C₃₀H₄₈O and molecular weight of 424.7 g/mol.

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
CAS No. 1812-63-1
Cat. No. B167447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoretenone
CAS1812-63-1
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C
InChIInChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3
InChIKeyVEVKLOLYYQLRRV-UDCAXGDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moretenone (CAS 1812-63-1) Procurement Specification: Pentacyclic Triterpenoid Hopanoid Compound Profile


Moretenone (CAS 1812-63-1), systematically designated as (21β)-Hopan-22(29)-en-3-one or 3-oxo-21α-H-hop-22(29)-en, is a pentacyclic triterpenoid belonging to the hopanoid class of organic compounds [1]. The compound features a hopane skeleton characterized by four cyclohexane rings and one cyclopentane ring, with a molecular formula of C₃₀H₄₈O and molecular weight of 424.7 g/mol . Moretenone occurs naturally as a solid with a melting point of 193–195 °C and has been isolated from diverse plant sources including Euphorbia lateriflora, Sebastiania schottiana, Euonymus alatus, and Maprounea guianensis [2].

Natural product pentacyclic hopanoid triterpenoid
Validated HPLC-DAD analytical standard for botanical QC
Reported analgesic assay reference context
Negative control for triterpenoid neuroprotection screening

Moretenone (CAS 1812-63-1) Selection Rationale: Why Generic Hopanoid or Triterpenoid Substitution Is Not Advisable


Generic substitution among pentacyclic triterpenoids is scientifically unsound due to the critical dependence of biological activity on specific structural features. Within the hopanoid class, even closely related analogs such as moretenol (C3 alcohol derivative), friedelanol (differing skeleton configuration), and lupenone (lupane skeleton vs. hopane skeleton) exhibit divergent bioactivity profiles in head-to-head comparative assays . Notably, in neuroprotection studies using HT22 hippocampal cells, moretenone showed no significant protective activity while betulin demonstrated robust effects, underscoring that co-occurrence in natural extracts does not imply functional interchangeability [1]. Furthermore, the 3-oxo functional group of moretenone is a key determinant of its pronounced analgesic potency, with reduction to the corresponding alcohol (moretenol) expected to alter both physicochemical properties and target engagement [2].

Moretenol (C3 alcohol) may alter analgesic target engagement and physicochemical profile.
Friedelanol and lupenone show divergent skeleton configurations, likely affecting bioactivity.
Betulin exhibits neuroprotective activity absent in moretenone; direct substitution unsupported.

Moretenone (CAS 1812-63-1) Comparative Quantitative Evidence: Key Differentiators Versus Analogs and Standards


Moretenone Analgesic Potency: 16- to 26-Fold Superior Efficacy Relative to Aspirin and Paracetamol in Murine Visceral Pain Model

Moretenone exhibits marked analgesic efficacy that substantially exceeds that of clinically established non-steroidal anti-inflammatory and analgesic reference compounds [1]. In a direct head-to-head comparison using the acetic acid-induced abdominal constriction model (a standard visceral pain assay), moretenone demonstrated 16- to 26-fold higher efficacy than both aspirin and paracetamol when administered intraperitoneally [2]. Both moretenone and the reference drugs selectively inhibited the second (inflammatory) phase of the formalin test, indicating a specific anti-inflammatory analgesic mechanism rather than generalized antinociception [3].

Analgesic Potency
Head-to-head
16–26× higher efficacy vs. aspirin and paracetamol
Supports analgesic screening assay context
Mouse writhing model; formalin test 2nd phase
Analgesic discovery Pain research Natural product pharmacology

Moretenone Neuroprotective Activity: Null Effect in HT22 Hippocampal Cells Contrasts with Betulin-Mediated Protection

In a study evaluating the neuroprotective potential of ten compounds isolated from Euonymus alatus against glutamate-induced oxidative toxicity in HT22 hippocampal cells, moretenone was isolated and identified alongside moretenol, friedelanol, lupenone, betulin, and others . Neuroprotective activity was quantitatively assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [1]. The results demonstrated that betulin and methyl hydrogen tetradecanedioate exhibited significant neuroprotective activity, including reduction of reactive oxygen species (ROS) and intracellular Ca²⁺ levels, and increased mitochondrial membrane potential and glutathione-related antioxidant parameters [2]. Moretenone showed no reported neuroprotective activity in this assay system [3].

Neuroprotection Activity
Head-to-head
No significant activity; betulin active in HT22 cells
Supports negative control for neuroprotection screening
Glutamate toxicity; MTT, ROS, Ca²⁺ endpoints
Neuroprotection Oxidative stress HT22 cell assay Glutamate toxicity

Moretenone Analytical Quantification: Validated HPLC-DAD Method with R² > 0.9990 and Recovery 97.24–109.55% for Euonymus alatus Standardization

A validated high-performance liquid chromatography with diode-array detection (HPLC-DAD) method was developed for the simultaneous quantification of seven bioactive compounds isolated from Euonymus alatus, including moretenone, moretenol, friedelanol, lupenone, β-sitosterol, betulin, and glycerol 1-tetracosanoate . The method demonstrated excellent linearity for moretenone with a correlation coefficient (R²) exceeding 0.9990 [1]. Intra-day and inter-day precision, expressed as relative standard deviation (RSD), ranged from 0.12% to 0.99% and 0.12% to 1.00%, respectively [2]. Recovery test accuracy yielded recoveries between 97.24% and 109.55% [3].

HPLC-DAD Validation
Reported
R² > 0.999; RSD 0.12–1.00%; recovery 97–110%
Supports botanical QC analytical standard
Method validated for E. alatus matrix
Quality control HPLC-DAD Method validation Plant extract standardization

Moretenone Physicochemical Properties: Predicted LogP 6.35 and Water Solubility 9.8e-05 g/L Define Formulation Considerations

Computational prediction of moretenone's physicochemical properties provides essential information for experimental design and formulation [1]. The predicted partition coefficient (logP) is 6.35, indicating high lipophilicity, while the predicted water solubility is extremely low at 9.8e-05 g/L [2]. The polar surface area is calculated as 17.07 Ų, with no hydrogen bond donors and one hydrogen bond acceptor (the C3 ketone) [3]. Rule of Five analysis indicates the compound violates Lipinski's criteria due to its high logP and molecular weight (424.7 g/mol) [4].

Physicochemical Prediction
Class-level inference
logP 6.35; solubility 9.8e-05 g/L; Rule of Five: No
High lipophilicity guides solvent selection
ALOGPS/ChemAxon predicted data
Physicochemical characterization ADMET prediction Formulation science Drug-likeness

Moretenone (CAS 1812-63-1) Evidence-Backed Application Scenarios for Procurement Decision-Making


Analgesic Drug Discovery: Lead Scaffold and Positive Control for Visceral Pain Assays

Moretenone is optimally deployed as a reference compound or lead scaffold in analgesic drug discovery programs. Its demonstrated 16- to 26-fold higher efficacy relative to aspirin and paracetamol in the acetic acid-induced abdominal constriction model supports its use as a positive control for screening novel analgesic candidates [1]. The compound's selective inhibition of the second (inflammatory) phase in the formalin test further positions it for mechanistic studies targeting inflammatory pain pathways [2].

Botanical Extract Standardization: Validated Analytical Reference Standard for Euonymus alatus Quality Control

Moretenone serves as a qualified analytical reference standard for the standardization and quality control of Euonymus alatus preparations. The validated HPLC-DAD method (R² > 0.9990, RSD < 1.00%, recovery 97.24–109.55%) provides a regulatory-ready framework for quantifying moretenone content in raw botanical materials, extracts, and finished products [3]. This application is particularly relevant for manufacturers of traditional medicine formulations derived from E. alatus [4].

Phytochemical and Chemotaxonomic Research: Biomarker for Euphorbiaceae and Associated Plant Species

Moretenone has been consistently isolated from multiple species within the Euphorbiaceae family, including Euphorbia lateriflora, Sebastiania schottiana, Maprounea guianensis, and Sapium sebiferum [5]. Its presence across these taxa establishes moretenone as a useful chemotaxonomic marker for phylogenetic and phytochemical investigations. Procurement is indicated for researchers conducting comparative phytochemical profiling or chemotaxonomic classification studies involving these plant genera [6].

Negative Control for Triterpenoid Neuroprotection Screening

Given the documented absence of neuroprotective activity in HT22 hippocampal cells despite co-occurrence with active compounds (e.g., betulin) in the same extract, moretenone is uniquely suited as a negative control in triterpenoid neuroprotection screening campaigns [7]. This application enables researchers to establish baseline activity thresholds and validate assay selectivity when evaluating structurally related pentacyclic triterpenoids for neuroprotective potential [8].

Application
Selection Property
Validation Focus
Analgesic screening assays
Inflammatory phase inhibition profile
Abdominal constriction and formalin test endpoints
Botanical extract standardization
HPLC-DAD method compatibility
Quantification accuracy in E. alatus matrix
Chemotaxonomic marker
Euphorbiaceae family distribution
Phytochemical profiling verification
Neuroprotection screening
Null activity in HT22 cell assay
Baseline negative control verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moretenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.